

# Application Notes and Protocols for Preclinical Formulation of Dalvastatin

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## Compound of Interest

Compound Name: *Dalvastatin*

Cat. No.: *B1669784*

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## Introduction

**Dalvastatin** is a synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. As a prodrug, **Dalvastatin** is converted in the body to its active hydroxy acid form. Like other statins, **Dalvastatin** exhibits poor aqueous solubility, which presents a significant challenge for developing formulations suitable for preclinical research, where achieving adequate exposure is crucial for toxicological and efficacy studies.

These application notes provide a comprehensive guide to developing formulations of **Dalvastatin** for preclinical oral administration. Due to the limited availability of public data on the specific physicochemical properties of **Dalvastatin**, the following protocols and data are based on established methods for other poorly soluble, lipophilic statins, such as Lovastatin. Researchers should consider these as starting points and optimize the formulations based on their own experimental data for **Dalvastatin**.

## Physicochemical Properties of Lipophilic Statins

A thorough understanding of the physicochemical properties of a drug is fundamental to formulation development. While specific experimental data for **Dalvastatin** is not readily available, the table below summarizes typical properties of a comparable lipophilic statin, Lovastatin, to provide a reference point for formulation design.

Property	Value (Lovastatin)	Significance in Formulation
Molecular Weight	404.5 g/mol	Influences diffusion and dissolution rates.
Melting Point	~174.5 °C	Important for thermal-based formulation methods like hot-melt extrusion.
LogP	~4.3	Indicates high lipophilicity and poor water solubility.
Aqueous Solubility	Very low (~0.0004 mg/mL)	The

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